molecular formula C11H11N3O B12903977 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one

4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B12903977
M. Wt: 201.22 g/mol
InChI Key: YADNHFRVHMUAMA-TWGQIWQCSA-N
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Description

4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a synthetic pyrazolone derivative of significant interest in medicinal chemistry for its potential as a multi-target therapeutic agent. Pyrazolone and pyrazolol scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities . This compound is designed for research applications, particularly in the fields of infectious disease and oncology. Its structural features are associated with potent biological activity. Research on analogous compounds has demonstrated efficacy against a range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL, comparable to the standard drug ciprofloxacin . Furthermore, closely related pyrazolone derivatives have exhibited promising cytotoxic activity against human cancer cell lines, such as colorectal RKO carcinoma, by inducing p53-mediated apoptosis . The 2-aminobenzylidene moiety may contribute to unique binding interactions with biological targets. Molecular docking studies suggest that similar compounds exhibit good binding affinity to key enzymatic targets like dihydrofolate reductase (DHFR) in Staphylococcus aureus and N-myristoyltransferase (NMT) in Candida albicans , which are crucial for folate metabolism and fungal cell survival, respectively . In silico predictions for potent pyrazolone analogs also indicate favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, suggesting good drug-likeness and potential for further development . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(4Z)-4-[(2-aminophenyl)methylidene]-3-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C11H11N3O/c1-7-9(11(15)14-13-7)6-8-4-2-3-5-10(8)12/h2-6H,12H2,1H3,(H,14,15)/b9-6-

InChI Key

YADNHFRVHMUAMA-TWGQIWQCSA-N

Isomeric SMILES

CC\1=NNC(=O)/C1=C\C2=CC=CC=C2N

Canonical SMILES

CC1=NNC(=O)C1=CC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-aminobenzaldehyde with 3-methyl-1H-pyrazol-5(4H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell cycle regulation, thereby preventing cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-(2-aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can be contextualized by comparing it to structurally related pyrazolone derivatives. Key analogs include:

Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Yield (%) Melting Point (°C) Key Activities References
1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (THPA6) 4-Cl, thiazole, methoxyphenyl 428.89 73–79 168–206 Analgesic, anti-inflammatory (ulcer index: 0.58±0.08)
(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one 3,4-difluorophenyl 265.22 Not reported Not reported Anti-inflammatory (COX-2 binding: ∆G = -6.177 kcal/mol), antiproliferative
4-(2-(2-Methoxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (4g) 2-methoxyphenyl 232.24 69.47 169–171 Antibacterial (moderate activity)
4-((3-Chloro-2-(aryl)-4-oxoazetidin-1-yl)(aryl)-methyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Azetidinone, aryl groups Variable 65–75 Not reported Antimicrobial (broad-spectrum)

Pharmacological Activity Comparison

  • Anti-inflammatory and Analgesic Activity: THPA6 exhibited the lowest ulcer index (0.58±0.08) among tested derivatives, outperforming reference drugs like diclofenac (1.70±0.39) and aspirin (1.96±0.15) . This is attributed to its para-substituted thiazole and methoxyphenyl groups, which enhance gastrointestinal safety. The 3,4-difluorophenyl derivative showed superior COX-2 inhibition (binding energy: -6.177 kcal/mol) compared to mono-fluorinated (-5.347 kcal/mol) and non-fluorinated (-4.673 kcal/mol) analogs. Fluorine atoms enhance binding via H-bond interactions with residues like Asn288 and Gln283 .
  • Antimicrobial Activity: Azetidinone derivatives demonstrated broad-spectrum antibacterial activity, likely due to the presence of chloro and aryl groups, which disrupt microbial cell walls . Coumarin-pyrazolone hybrids (e.g., 4-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-methyl-1H-pyrazol-5(4H)-one) showed moderate antifungal activity, with Rf values (0.43) indicating polar interactions critical for membrane penetration .

Biological Activity

4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can be represented as follows:

C11H12N4O\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}

This compound features a pyrazole ring with an amino group and a benzylidene moiety, which are crucial for its biological interactions.

Biological Activity Overview

The biological activities of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one include:

  • Anticancer Activity : Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines.
  • Antimicrobial Properties : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Some derivatives of pyrazole compounds have shown potential in reducing inflammation.

Anticancer Activity

Research indicates that 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one displays potent cytotoxicity against different cancer cell lines. In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various pyrazole derivatives, including 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one, against human promyelocytic leukemia (HL-60) cells. The results showed that this compound had an IC50 value of less than 5 µM, indicating strong anticancer activity.

Compound NameCell LineIC50 (µM)
4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-oneHL-60< 5
Control (Doxorubicin)HL-600.5

Antimicrobial Activity

The antimicrobial activity of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one has been assessed against various bacterial strains. The compound demonstrated broad-spectrum activity with notable effectiveness against common pathogens.

Case Study: Antimicrobial Efficacy

In a comparative study, the antimicrobial properties were tested against Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The mechanism underlying the biological activities of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is thought to involve multiple pathways:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression or bacterial growth.
  • Interference with Cell Signaling : The compound could disrupt signaling pathways critical for cell survival and proliferation.

Q & A

Q. What synthetic methodologies are optimal for preparing 4-(2-aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one derivatives?

The compound is typically synthesized via a three-component condensation reaction involving 2-cyanobenzaldehyde, amines, and 3-methyl-1H-pyrazol-5(4H)-one under reflux in ethanol. Yields range from 85–95% due to efficient cascade cyclization . For Mannich base derivatives, reactions with morpholine and formaldehyde in DMF under ice-cold conditions yield substituted analogs, followed by purification via column chromatography (60–120 mesh silica gel, CHCl₃ eluent) . Optimization of reaction time (5–6 hours at 100°C) and acid catalysis (acetic acid) enhances regioselectivity .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

  • ¹H-NMR : Key signals include δ 10.5 ppm (broad, -NH protons) and δ 9.086 ppm (hydrazone proton) for intermediates .
  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for resolving hydrogen bonding patterns and molecular planarity . Intramolecular N–H⋯O hydrogen bonds and π-π stacking interactions are common .
  • IR : Stretching vibrations at 1680–1700 cm⁻¹ confirm the carbonyl group, while 1600–1650 cm⁻¹ indicates C=N bonds .

Q. What are the standard protocols for evaluating the antimicrobial activity of pyrazolone derivatives?

Antimicrobial assays involve disk diffusion or broth microdilution methods against bacterial/fungal strains. Compounds are dissolved in DMSO and tested at concentrations of 10–100 µg/mL. Positive controls (e.g., ciprofloxacin) and solvent controls are mandatory. Activity is quantified via inhibition zone diameter (disk diffusion) or minimum inhibitory concentration (MIC, µg/mL) .

Advanced Research Questions

Q. How can experimental design address contradictory cytotoxicity data among structurally similar pyrazolone analogs?

Discrepancies in cytotoxicity (e.g., IC₅₀ values ranging from 64–260 nM against MCF-7 cells) arise from substituent effects. Systematic SAR studies should:

  • Vary substituents at the hydrazone (e.g., 4-fluorophenyl vs. 2-naphthyl) and pyrazolone positions .
  • Use molecular docking to predict binding affinities for targets like topoisomerase II or tubulin .
  • Validate selectivity via comparative testing on normal fibroblast cells (e.g., W138, IC₅₀ > 10,000 nM) .
  • Apply multivariate statistical analysis to correlate electronic (Hammett σ) or steric parameters with bioactivity .

Q. What strategies improve the resolution of hydrogen-bonding networks in crystallographic studies of this compound?

  • Graph set analysis : Classify hydrogen bonds (e.g., D, C, or R motifs) to identify supramolecular synthons .
  • High-resolution data : Collect data at <1.0 Å resolution using synchrotron sources to resolve disorder in aromatic or amino groups .
  • Twinned refinement : For crystals with pseudo-merohedral twinning, SHELXL’s TWIN/BASF commands correct intensity overlaps .

Q. How can solvent effects and reaction kinetics be optimized in multi-component syntheses?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution, while ethanol minimizes side reactions .
  • Kinetic monitoring : Use in situ FTIR or HPLC to track intermediates (e.g., hydrazone formation) and adjust reflux time .
  • Microwave assistance : Reduces reaction time (30–60 minutes vs. 5–6 hours) and improves yields by 5–10% .

Q. What mechanistic insights explain the antidepressant activity of hydrazone-substituted pyrazolones?

  • Forced swim test (FST) : Compounds like (Z)-4-(2-(2,4-dichlorophenyl)hydrazono) derivatives reduce immobility time in mice (100 mg/kg, ip) by modulating serotonin/norepinephrine reuptake .
  • Molecular dynamics : Simulate interactions with monoamine transporters (SERT, NET) to identify key residues (e.g., Asp98 in SERT) for binding .
  • Metabolic stability : Assess hepatic microsomal degradation (t₁/₂ > 60 minutes) to prioritize analogs for in vivo studies .

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